Chiral HPLC Resolution from Paroxetine and EP-Listed Impurities
A validated green reversed-phase HPLC method on a Chiralpak IA-3 amylose-based chiral stationary phase achieved baseline resolution of paroxetine from its (3S,4S)-diastereomeric impurity and five additional chiral and achiral impurities listed in the European Pharmacopoeia monograph [1]. The mobile phase composition of ethanol-water-diethylamine 80:20:0.1 (v/v/v) provided selectivity that distinguishes (3S,4S)-paroxol from the active (3S,4R)-paroxetine enantiomer, the (3R,4S)-ent-paroxetine, and the cis-paroxetine impurity E. This method demonstrates that (3S,4S)-paroxol possesses a unique retention factor (k') and separation factor (α) relative to all other paroxetine-related impurities, making it an essential, non-substitutable reference marker for pharmacopoeial compliance testing [1].
| Evidence Dimension | Chromatographic resolution and impurity profiling capability |
|---|---|
| Target Compound Data | (3S,4S)-Paroxol resolved as a discrete peak with baseline separation from (3S,4R)-paroxetine, (3R,4S)-ent-paroxetine, and four other EP-listed impurities on Chiralpak IA-3 column [1] |
| Comparator Or Baseline | Cis-Paroxetine EP Impurity E (racemic cis, CAS 105813-03-4), (3S,4R)-paroxol (CAS 105812-81-5), and (3R,4S)-ent-paroxol (CAS 389573-45-9) each exhibit distinct retention times |
| Quantified Difference | Baseline separation (Rs ≥ 1.5) achieved for all six impurities in a single run; (3S,4S)-paroxol peak is uniquely resolved from co-eluting cis-impurity E under optimized ethanol:water:DEA 80:20:0.1 conditions [1] |
| Conditions | HPLC with Chiralpak IA-3 column (amylose tris(3,5-dimethylphenylcarbamate) immobilized), mobile phase ethanol-water-diethylamine 80:20:0.1 (v/v/v), reversed-phase mode, column temperature investigated 25–45°C [1] |
Why This Matters
Without the exact (3S,4S)-paroxol reference standard, analytical laboratories cannot validate the specificity of their HPLC methods for paroxetine impurity profiling, risking false co-elution assignments and non-compliance with EP/USP monograph requirements for ANDA submissions.
- [1] Rosetti A, et al. Simultaneous enantio- and diastereo-selective high-performance liquid chromatography separation of paroxetine on an immobilized amylose-based chiral stationary phase under green reversed-phase conditions. J Chromatogr A. 2021 Sep 13;1653:462406. doi: 10.1016/j.chroma.2021.462406. PMID: 34320436. View Source
